molecular formula C8H4BrClN2 B580801 7-Bromo-2-chloro-1,5-naphthyridine CAS No. 1309774-03-5

7-Bromo-2-chloro-1,5-naphthyridine

Cat. No. B580801
M. Wt: 243.488
InChI Key: GPFKNUQKQAMKLP-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 7-Bromo-2-chloro-1,5-naphthyridine, has been carried out . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chloro-1,5-naphthyridine consists of a naphthyridine core with bromine and chlorine substituents. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-7-6 (11-4-5)1-2-8 (10)12-7/h1-4H .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 7-Bromo-2-chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-chloro-1,5-naphthyridine is 243.49 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • They have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
    • They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .
  • Synthetic Organic Chemistry

    • 1,5-Naphthyridine derivatives, including fused ones, have versatile applications in the fields of synthetic organic chemistry .
    • They are used in various synthetic protocols for the construction of this scaffold .
    • These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
  • Metal Complexes Formation

    • 1,5-Naphthyridine derivatives are used as a ligand for metal complexes formation .
    • These metal complexes have various applications in different fields .
  • Anticancer Applications

    • Some 1,6-naphthyridines, which are closely related to 1,5-naphthyridines, have shown a variety of pharmacological activities, including anticancer properties .
    • These compounds could potentially be used in the development of new anticancer drugs .
  • Anti-HIV Applications

    • Similar to their anticancer properties, some 1,6-naphthyridines have also shown anti-HIV activities .
    • These compounds could potentially be used in the development of new antiviral drugs, specifically for the treatment of HIV .
  • Antimicrobial Applications

    • Some 1,6-naphthyridines have demonstrated antimicrobial activities .
    • These compounds could potentially be used in the development of new antimicrobial drugs .
  • Weight Loss and Blood Pressure Reduction

    • Some 1,5-naphthyridine derivatives have been found to reduce body weight and lower blood pressure .
    • They have broad application prospects in the field of health and wellness .
  • SGLT2 Inhibitors

    • Bromoaryls, which “7-Bromo-2-chloro-1,5-naphthyridine” is a part of, are active fragments used to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
    • SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Safety And Hazards

While specific safety and hazard information for 7-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

7-bromo-2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFKNUQKQAMKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloro-1,5-naphthyridine

Synthesis routes and methods I

Procedure details

7-bromo-1,5-naphthyridin-2(1H)-one (C-4) (3.1 g, 13.78 mmol, 1.0 eq) was dissolved in POCl3 (20 mL) and the resulting mixture was stirred at reflux for 1 h. The reaction was complete based on TLC analysis. The mixture was concentrated in vacuo to remove POCl3. The residue was poured into ice water (30 mL) and neutralized with saturated aqueous Na2CO3 solution to adjust the pH value to 7-8 while keeping the temperature below 10° C. The resulting mixture was extracted with ethyl acetate (3×30 mL), the combined organic layer was washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford the desired product 7-bromo-2-chloro-1,5-naphthyridine (F-31) (2.11 g, 62.9% yield). ESI-MS m/z: 242.9 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.97 g (35.4 mmol, 1 eq) of 3-bromo-1,5-naphthyridine-5-oxide and 9.9 mL (106.2 mmol, 3 eq) of phosphorus oxychloride were introduced in 600 mL of methylene chloride. The mixture was stirred at reflux for 18 h. Methylene chloride was evaporated in part (¾). 1M aqueous NaOH solution was added carefully at 0° C. Aqueous layer was extracted with methylene chloride. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride as eluent. The solvent was evaporated to dryness to afford 1.97 g of 7-bromo-2-chloro-1,5-naphthyridine (white powder) with 22% yield and 4.16 g of 7-bromo-4-chloro-1,5-naphthyridine (white powder) with 48% yield.
Name
3-bromo-1,5-naphthyridine-5-oxide
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
J Defaux, M Antoine, C Logé, M Le Borgne… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of (7-aryl-1,5-naphthyridin-2-yl)ureas was discovered as dual ERK2 and Aurora B kinases inhibitors. Several analogues were active at micromolar and submicromolar …
Number of citations: 13 www.sciencedirect.com

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